molecular formula C14H19ClN2 B2560768 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride CAS No. 2044901-84-8

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2560768
CAS No.: 2044901-84-8
M. Wt: 250.77
InChI Key: MHSRUUCIXBUTRC-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H19ClN2 and a molecular weight of 250.77 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride typically involves the Paal-Knorr synthesis method. This method involves the cyclization of a 1,4-dicarbonyl compound with a primary amine. For instance, aniline can be reacted with hexane-2,5-dione in the presence of hydrochloric acid under reflux conditions to produce 2,5-dimethyl-1-phenylpyrrole . This intermediate can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart is its specific substitution pattern on the pyrrole ring, which can confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2.ClH/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14;/h3-7,10H,8-9,15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSRUUCIXBUTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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